4'-Ethylacetophenone
Overview
Description
Synthesis Analysis
4'-Ethylacetophenone can be synthesized through various chemical pathways. One notable method involves the Suzuki cross-coupling reaction, as demonstrated in the synthesis of 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, mediated by a ligand-free Pd(II) complex, resulting in a yield of 98.7% (Deng Ji-hua, 2008). Another approach for synthesizing 4-aminoacetophenone derivatives involves Williamson etherification, Smiles rearrangement, and hydrolysis reactions, achieving a yield of 52.1% (H. Chun, 2013).
Molecular Structure Analysis
The molecular structure of 4'-Ethylacetophenone and its derivatives has been characterized using techniques such as X-ray diffractometry and NMR spectroscopy. These studies reveal intricate details about their crystal structure, including supramolecular architecture and hydrogen bonding networks. For instance, the structure of unsymmetrical azine derivatives of 4-aminoacetophenone demonstrates novel L-type arene-arene contacts and an absence of inter-water hydrogen bonding in extremely low-density water layers (M. Lewis, C. Barnes, R. Glaser, 1998).
Chemical Reactions and Properties
4'-Ethylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity has been explored in the context of synthesizing complex molecules, such as Schiff base ligands and their coordination compounds with nickel(II), which have been characterized using various techniques, including cyclic voltammetry to investigate redox behavior (A. Ourari, Yasmina Ouennoughi, D. Aggoun, M. Mubarak, Erick M. Pasciak, D. Peters, 2014).
Physical Properties Analysis
The physical properties of 4'-Ethylacetophenone derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. The polymorphism of 4'-hydroxyacetophenone has been studied through molecular dynamics simulations, highlighting how different polymorphs exhibit varying lattice energetics and densities, which could affect their physical properties and applications (Carlos E. S. Bernardes, M. E. M. da Piedade, J. C. Canongia Lopes, 2012).
Chemical Properties Analysis
The chemical properties of 4'-Ethylacetophenone, such as its reactivity with other compounds, have been extensively researched. Studies have explored its potential as a syntheton in asymmetric synthesis, demonstrating its utility in creating optically active compounds with high fluorescence quantum yields, which could have applications in various fields, including material science and biology (Jiansheng Tang, J. Verkade, 1996).
Scientific Research Applications
A Green Route for the Acylation of Resorcinol with Acetic Acid : This study explores an environmentally friendly method for producing 2',4'-Dihydroxyacetophenone, a commercially important intermediate, using acetic acid and solid acid catalysts like Amberlyst-36. This process aligns with green chemistry principles (Yadav & Joshi, 2002).
Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone : This paper investigates the impact of biofield energy treatment on 4-bromoacetophenone, an acetophenone derivative, using various analytical methods. The results suggest significant changes in physical, thermal, and spectral properties (Trivedi et al., 2015).
Synthesis of p-Ethylbenzoic Acid : This research discusses the synthesis of p-ethylbenzoic acid from benzene and ethyl acetate using aluminum trichloride as a catalyst (Tang Xiao-jun, 2003).
Synthesis and Analysis of 2,6‐Dimethyl‐4H‐1‐benzopyran‐4‐one : This study synthesizes the titled compound, which belongs to the class of 4-benzopyrones with potential pharmacological activities, using acylation of 2-hydroxy-4-methylacetophenone (Arslan, Kazak, & Göker, 2004).
Friedel–Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone : This paper describes the development of a green process for producing 4-(Methylthio)acetophenone, an important drug intermediate, using heterogeneous catalysts (Yadav & Bhagat, 2005).
4-Ethylphenol Metabolism by Aspergillus fumigatus : This study investigates the metabolism of 4-ethylphenol by Aspergillus fumigatus, proposing a pathway for its catabolism, which includes the formation of 4-hydroxyacetophenone (Jones, Trudgill, & Hopper, 1994).
Fate of UV Filter Ethylhexyl Methoxycinnamate in Rat Model and Human Urine : This research evaluates the metabolism and exposure of Ethylhexyl methoxycinnamate (EHMC), identifying metabolites including 4'-methoxyacetophenone (Huang et al., 2019).
Selective and Quantitative Analysis of 4-Hydroxybenzoate Preservatives : This study develops a method for determining 4-hydroxybenzoates, using 4-hydroxyacetophenone as an internal standard (Mahuzier, Altria, & Clark, 2001).
Safety And Hazards
4’-Ethylacetophenone is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .
properties
IUPAC Name |
1-(4-ethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODGRWCMFMEGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061326 | |
Record name | p-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Ethylacetophenone | |
CAS RN |
937-30-4 | |
Record name | 4′-Ethylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Ethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-ethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Ethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-ETHYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA7B53YDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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